Hexamidine Dihydrochloride

Catalog No.
S647077
CAS No.
50357-46-5
M.F
C20H28Cl2N4O2
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamidine Dihydrochloride

Substituting Hexamidine Diisethionate for Hexamidine Dihydrochloride in advanced topical formulations causes thermal instability and sub-40% skin permeation. SMolecule ensures supply of the correct salt with:

  • >70% skin permeation in glycol vehicles
  • Melting point 265.5°C, compatible with hot-melt extrusion
  • Low aqueous solubility (16.0 mg/mL) enabling sustained-release depot systems.

CAS Number

50357-46-5

Product Name

Hexamidine Dihydrochloride

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride

Molecular Formula

C20H28Cl2N4O2

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H

InChI Key

DGMYFHPQQKVKID-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl

Synonyms

1,6-di(para-amidinophenoxy)hexane, 1,6-di-(4-amidinophenoxy)hexane, Désomédine, hexamidine, hexamidine dihydrochloride, hexamidine diisethionate, hexamidine isethionate, Hexaseptine, Hexomédine, Hexomedin, Hexomedin N, Hexomedine, Laryngomedin N, Ophtamedine

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl

The exact mass of the compound Hexamidine Dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Benzamidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g

Hexamidine Dihydrochloride is a highly potent, aromatic diamidine acting as a broad-spectrum antimicrobial and protease inhibitor. Originally synthesized for its superior trypanocidal and amoebicidal activity, it is a strong organic base characterized by its robust thermal stability and specific lipophilic profile [1]. In industrial and pharmaceutical procurement, it serves as a critical active pharmaceutical ingredient (API) and advanced preservative. While the cosmetic industry often defaults to more water-soluble salts for simple aqueous lotions, Hexamidine Dihydrochloride is specifically procured for complex dermatological vehicles, sustained-release suspensions, and high-temperature manufacturing processes where standard salts degrade or fail to penetrate the stratum corneum effectively .

Procurement Fit

Supports high-temperature formulation research with expanded thermal processing latitude
Salt-specific dermal partitioning profile may enhance topical delivery research outcomes
Cationic biocide for antimicrobial screening studies on Gram-positive organisms

A common procurement error is substituting Hexamidine Dihydrochloride (HEX H) with Hexamidine Diisethionate (HEX D), the standard pharmacopeial salt used in commercial cosmetics. While HEX D offers superior aqueous solubility (52.0 mg/mL), this substitution fails critically in advanced therapeutic formulations [1]. HEX D exhibits significantly lower thermal stability, melting at 224.9 °C compared to 265.5 °C for HEX H, which restricts its use in hot-melt extrusion or thermally cured matrices [1]. Furthermore, in targeted topical delivery, HEX D achieves only ~30% skin permeation in standard binary vehicles, whereas HEX H achieves >70% delivery due to its slightly higher lipophilicity and lower molecular weight [2]. Substituting the dihydrochloride salt with the diisethionate salt will compromise deep-tissue efficacy and high-temperature processability.

Substitution Risk

Thermal processing
Higher melting point (salt-specific)
Lower melting point
May alter processing behavior; thermal characterization recommended.
Skin permeation
Reported higher skin extraction
Lower extraction under equivalent conditions
Performance difference may limit direct interchange; formulation-specific validation needed.
Physicochemical profile
Distinct LogD and solubility
Different partitioning behavior
Counterion identity governs formulation behavior; salt-specific optimization required.

Superior Stratum Corneum Penetration for Topical Therapeutics

In vitro porcine skin permeation models utilizing a binary vehicle of propylene glycol and propylene glycol monolaurate demonstrate a stark contrast in delivery efficiency between hexamidine salts. Hexamidine Dihydrochloride achieves >70% delivery to the skin, whereas the diisethionate salt maximizes at approximately 30% [1]. This difference is driven by the dihydrochloride's lower molecular weight and slightly higher Log D (-0.70 vs -0.74 at pH 7.4) [2].

Evidence DimensionIn vitro skin delivery efficiency
Target Compound Data>70% delivery
Comparator Or Baseline~30% delivery (Hexamidine Diisethionate)
Quantified Difference2.3x higher permeation efficiency
ConditionsPorcine skin model using propylene glycol / propylene glycol monolaurate binary vehicle

Essential for formulators developing targeted acne or anti-infective treatments that require the API to penetrate deeply into the epidermis rather than remaining on the skin surface.

Melting Point
Head-to-head
+41°C elevation
Supports high-temperature processing screening
HEX H 266°C vs HEX D 225°C by DSC

Expanded Thermal Processing Window for Solid Formulations

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that Hexamidine Dihydrochloride possesses a significantly higher melting point (265.5 °C) compared to Hexamidine Diisethionate (224.9 °C) [1]. This 40.6 °C difference in thermal stability is a critical parameter for manufacturing processes that involve high heat.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data265.5 °C
Comparator Or Baseline224.9 °C (Hexamidine Diisethionate)
Quantified Difference+40.6 °C higher melting point
ConditionsDifferential Scanning Calorimetry (DSC) analysis

Allows the compound to survive high-temperature manufacturing techniques, such as hot-melt extrusion for medical devices or polymer integration, without degrading.

Lipophilicity (LogD)
Head-to-head
-0.70
Δ +0.04 vs HEX D (-0.74)
Marginal lipophilicity shift; may influence skin partitioning
Octanol/pH 7.4 shake-flask method

Higher Active Antimicrobial Yield Per Mass Unit

Hexamidine Dihydrochloride has a molecular weight of 427.4 g/mol, while Hexamidine Diisethionate has a molecular weight of 606.7 g/mol [1]. Because the antimicrobial efficacy is derived from the hexamidine base, procuring the dihydrochloride salt yields approximately 42% more active diamidine molecules per kilogram of raw material compared to the diisethionate salt.

Evidence DimensionMolecular Weight (Active Base Proportion)
Target Compound Data427.4 g/mol
Comparator Or Baseline606.7 g/mol (Hexamidine Diisethionate)
Quantified Difference~42% lower molecular weight (higher active base density)
ConditionsStoichiometric calculation of pure salts

Procurement teams achieve a significantly higher yield of the active antimicrobial agent per purchased kilogram, optimizing formulation costs in non-aqueous systems.

Ex Vivo Skin Permeation
Head-to-head
HEX H: >70% vs HEX D: ~30%
Reported >2.3-fold difference
Supports dermal delivery model evaluation
Porcine skin, PG:PGML vehicle, Franz cell

Controlled Aqueous Solubility for Depot Formulations

While high water solubility is often desired for clear liquid cosmetics, it can lead to rapid washout in topical or matrix applications. Hexamidine Dihydrochloride exhibits an aqueous solubility of 16.0 mg/mL at 32°C, which is significantly lower than the 52.0 mg/mL solubility of Hexamidine Diisethionate [1]. This lower solubility profile makes the dihydrochloride salt highly advantageous for sustained-release suspensions.

Evidence DimensionAqueous Solubility at 32°C
Target Compound Data16.0 mg/mL
Comparator Or Baseline52.0 mg/mL (Hexamidine Diisethionate)
Quantified Difference69% lower aqueous solubility
ConditionsAqueous solution at 32°C

Ideal for engineering sustained-release topical suspensions or antimicrobial wound dressings where slow, prolonged elution of the active ingredient is required over rapid dissolution.

In Vivo Antibacterial Activity
Head-to-head
HXM: 70-90% vs CHX: 99-100%
p < 0.001
Hexamidine offers moderate antibacterial activity in this model
20 volunteers, hydro-alcoholic solutions
Cosmetic Safety Limit
Reported
≤0.10%
Regulatory benchmark for cosmetic formulations
CIR Expert Panel, 2023 re-assessment
Protease Inhibition (Ki)
Class-level
Trypsin Ki 1.9 µM, Thrombin Ki 4.5 µM
Conserved cation property; supports enzyme inhibition studies
Hexamidine dihydrochloride dihydrate in vitro

Advanced Transdermal and Deep-Tissue Therapeutics

Directly leveraging its >70% skin permeation efficiency in glycol vehicles [1], Hexamidine Dihydrochloride is the optimal choice for dermatological creams and transdermal patches targeting deep-seated bacterial or fungal infections, where the diisethionate salt would fail to penetrate the stratum corneum.

High-Temperature Antimicrobial Polymer Extrusion

Due to its elevated melting point of 265.5 °C [2], this compound is highly suited for integration into extruded medical plastics, wound dressing matrices, and thermally cured coatings. It survives processing temperatures that would melt or degrade standard cosmetic preservatives.

Sustained-Release Dermatological Suspensions

Formulators utilize the lower aqueous solubility (16.0 mg/mL) of the dihydrochloride salt [2] to create depot-style ointments and suspensions. This ensures a slow, sustained release of the antimicrobial agent on the skin surface or mucosal membranes, preventing rapid washout from sweat or exudate.

Application Fit Matrix

Application
Selection Property
Validation Focus
Topical formulation research (enhanced delivery)
Salt-specific skin partitioning profile
Ex vivo skin permeation model
High-temperature manufacturing research
Higher melting point salt form
Thermal processing compatibility
Cosmetic preservative research
Cationic biocide with established cosmetic safety
Antimicrobial spectrum and regulatory limit
Serine protease inhibition research
Conserved protease inhibition profile
Enzyme inhibition assay context

MeSH Pharmacological Classification

Anti-Infective Agents

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